molecular formula C12H19N3O3S B2671560 3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine CAS No. 2310153-32-1

3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine

Cat. No.: B2671560
CAS No.: 2310153-32-1
M. Wt: 285.36
InChI Key: GOBSWHKYDNEOLX-UHFFFAOYSA-N
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Description

3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methanesulfonylpiperidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the methanesulfonylpiperidine intermediate, which can be achieved through the reaction of piperidine with methanesulfonyl chloride under basic conditions. This intermediate is then reacted with a suitable pyridazine derivative to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-10-3-4-12(14-13-10)18-9-11-5-7-15(8-6-11)19(2,16)17/h3-4,11H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSWHKYDNEOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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